molecular formula C12H17NO3 B103125 Benzene, 1-(hexyloxy)-4-nitro- CAS No. 15440-98-9

Benzene, 1-(hexyloxy)-4-nitro-

Cat. No. B103125
CAS RN: 15440-98-9
M. Wt: 223.27 g/mol
InChI Key: VLMYJULPWGTTAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various nitrobenzene derivatives has been explored in the provided studies. For instance, the synthesis of 1,4-bis((4-nitrophenoxy)methyl)benzene (NMB) and its amino derivative was achieved and characterized by elemental and spectral studies . Another study reported the synthesis of 1,3-bis(4-nitrophenoxy)benzene through a condensation reaction, followed by a reduction to 1,3-bis(4-aminophenoxy)benzene using hydrazine hydrate as a reducing agent . Additionally, the synthesis of 1,3- and 1,4-bis(3-nitrofurazan-4-yl)benzenes was performed by dehydration and oxidation of amino groups . These methods highlight the versatility of synthetic approaches to nitrobenzene derivatives, which are important for the development of polymeric materials and other applications.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were determined using various analytical techniques. For example, the amino derivative of NMB was characterized by single crystal analysis, revealing its monoclinic space group and unit cell parameters . The crystal structure of 1-(3,3-Dichloroallyloxy)-4-methyl-2-nitrobenzene was also determined, showing significant dihedral angles between the benzene ring and the nitro group as well as between the benzene ring and the dichloroallyloxy unit . These structural analyses are crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

The studies provided insights into the chemical reactivity of nitrobenzene derivatives. For instance, the cyclic voltammetric investigations of NMB and its amino-analogue indicated that they are strong DNA binders and replication quenchers, suggesting a threading intercalation mode of binding . The effects of σ(C-Se)-π hyperconjugation were also examined in compounds containing phenylselanyl groups, although no significant differences in bond lengths were observed . Furthermore, the nitration of bis(nitrofuroxan-yl)benzenes was explored, revealing the influence of nitrofuroxanyl fragments on the regioselectivity of the nitration process .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized nitrobenzene derivatives were characterized in several studies. The crystal structure of 3,4-methylenedioxy-nitrobenzene was determined, showing that all atoms are coplanar . The study on the synthetic method of 1,3-bis(4-aminophenoxy)benzene provided insights into the optimal conditions for the reduction reaction, including the use of FeCl3.6H2O and active carbon as catalysts . Additionally, the crystal structure of (4'-carbomethoxy-2'-nitrophenoxy)benzene was analyzed, revealing the twist-nitro-distal conformation and the lengths of the bonds to the bridging oxygen atom .

Scientific Research Applications

  • Nitration and Hydroxylation Processes

    Benzene derivatives undergo nitration and hydroxylation, which are key processes in organic synthesis. For example, in the presence of nitrite/nitrous acid, benzene can transform into phenol, nitrobenzene, and other nitrophenols (Vione et al., 2004).

  • Crystal Structure Analysis

    Benzene derivatives, including those with nitro substituents, are studied for their crystal structures, which are fundamental in understanding molecular interactions and properties (Gopal et al., 1980).

  • Hyperconjugation Effects

    Studies on derivatives of benzene like 1-nitro-4-[(phenylselanyl)methyl]benzene reveal insights into hyperconjugation effects, which are critical in understanding chemical reactivity and stability (White & Blanc, 2014).

  • Nucleophilic Substitution Reactions

    Benzene derivatives participate in vicarious nucleophilic substitution reactions, which are significant in synthetic chemistry for introducing functional groups into aromatic systems (Beier et al., 2011).

  • Intermolecular Interactions in Crystal Engineering

    The study of intermolecular interactions, such as N⋯O interactions of nitro groups in derivatives of benzene, is crucial for crystal engineering applications (Gagnon et al., 2007).

  • Detonation Properties and Stability Analysis

    Research on nitro and hydroxyl derivatives of benzene, including their detonation properties and stability, is vital for understanding and developing high-energy materials (Du et al., 2011).

  • Synthesis of Polymeric Materials

  • Gas Phase Hydroxylation Studies

    Benzene derivatives are studied in gas phase hydroxylation reactions, which are important in the field of catalysis and petrochemical processes (Bahidsky & Hronec, 2004).

Safety And Hazards

Benzene is a known human carcinogen and exposure can lead to various health issues . As for the hexyloxy group, ethers in general can form peroxides on exposure to air and light, which can be explosive.

Future Directions

Given the potential health hazards associated with benzene, much research is focused on finding safer alternatives for its many uses. Additionally, understanding the reactivity and properties of benzene derivatives can inform the development of new materials and pharmaceuticals .

properties

IUPAC Name

1-hexoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-2-3-4-5-10-16-12-8-6-11(7-9-12)13(14)15/h6-9H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMYJULPWGTTAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065888
Record name Hexyl p-nitrophenyl ether
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Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-(hexyloxy)-4-nitro-

CAS RN

15440-98-9
Record name 1-(Hexyloxy)-4-nitrobenzene
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Record name Benzene, 1-(hexyloxy)-4-nitro-
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Record name Benzene, 1-(hexyloxy)-4-nitro-
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Record name Hexyl p-nitrophenyl ether
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Record name 1-Hexyloxy-4-nitrobenzene
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